(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL
Description
(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol characterized by a propan-2-ol backbone substituted with an amino group at the 1-position and a 2-(difluoromethoxy)phenyl group. The difluoromethoxy substituent (-OCF₂H) introduces electronegativity and metabolic stability, distinguishing it from non-fluorinated analogs.
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1 |
InChI Key |
MEEKLVVMEKPWBO-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1OC(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves several steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the desired chiral configuration. The process may involve the following steps:
Formation of the difluoromethoxy phenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a difluoromethylating agent under basic conditions.
Introduction of the amino alcohol moiety: This step often involves the use of chiral catalysts or auxiliaries to ensure the correct stereochemistry. The reaction conditions may include the use of reducing agents like sodium borohydride or lithium aluminum hydride to reduce intermediate ketones or aldehydes to the corresponding alcohols.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and efficiency. This may involve:
Continuous flow reactors: These allow for better control over reaction conditions and can improve yield and purity.
Green chemistry principles: Utilizing environmentally benign solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism by which (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL exerts its effects is often related to its interaction with specific molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the chiral amino alcohol moiety can influence the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a core 1-amino-propan-2-ol structure with several analogs, differing primarily in aryl substituents and additional functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) in the target compound balances electronegativity and steric effects, contrasting with the stronger electron-withdrawing -SCF₃ group in ’s compound .
- Metabolic Stability: Fluorinated groups (e.g., -OCF₂H, -SCF₃) generally resist oxidative metabolism, enhancing bioavailability relative to non-fluorinated analogs like D(+)-2-amino-3-phenyl-1-propanol .
Pharmacological and Functional Activity
While direct activity data for the target compound are absent, inferences can be drawn from analogs:
- Adrenoceptor Binding: highlights amino-propanol derivatives with α1-, α2-, and β1-adrenoceptor affinity, suggesting the target compound may share similar receptor interactions .
- Antifungal Potential: Quilseconazole (), a difluorophenyl-containing analog, demonstrates that fluorinated aryl groups enhance antifungal efficacy, implying possible applications for the target compound .
- Experimental Therapeutics : The compound in (DrugBank ID: DB07054) targets kinase pathways, indicating that structural complexity in the aryl group can diversify pharmacological mechanisms .
Stability and Degradation
- Oxidative Byproducts : Analogous to pantoprazole synthesis (), the difluoromethoxy group in the target compound may reduce overoxidation risks compared to sulfoxide intermediates .
- Thermal Stability : The absence of labile groups (e.g., -SH in ) suggests improved thermal stability relative to thioether-containing analogs .
Biological Activity
(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound notable for its unique structural properties and potential applications in medicinal chemistry. The presence of a difluoromethoxy group enhances its biological activity, making it an interesting subject for research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H13F2NO2 |
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
| InChI Key | MEEKLVVMEKPWBO-HZGVNTEJSA-N |
The biological activity of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is primarily attributed to its interaction with specific molecular targets. The compound can function as an enzyme inhibitor or activator, depending on the biological context. Its stereochemistry is crucial for binding affinity and specificity towards these targets, which may include various receptors and enzymes involved in metabolic pathways.
Biological Activity
Research indicates that compounds with fluorinated groups often exhibit enhanced lipophilicity and metabolic stability. This characteristic can lead to improved pharmacokinetic profiles, making (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL a candidate for further exploration in drug development.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Inhibition Studies : A study demonstrated that related compounds with difluoromethoxy groups showed increased potency in inhibiting serotonin reuptake compared to their non-fluorinated counterparts. This suggests that (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL could potentially enhance serotonin levels, influencing mood and anxiety disorders.
- Metabolic Stability : Research into the metabolic pathways of fluorinated compounds has shown that they often resist rapid degradation in biological systems. This property could make (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL suitable for therapeutic applications requiring prolonged action.
- Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to targets involved in neurotransmitter transport, suggesting potential applications in neuropharmacology.
Comparison with Similar Compounds
Comparative analysis with structurally similar compounds reveals the unique advantages of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL:
| Compound | Key Differences | Potential Applications |
|---|---|---|
| (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL | Trifluoromethoxy instead of difluoromethoxy | Broader pharmacological effects |
| (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL | Different position of difluoromethoxy group | Targeted therapeutic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
